3-((Trifluoromethyl)thio)pyrazin-2-amine
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Overview
Description
3-((Trifluoromethyl)thio)pyrazin-2-amine is an organic compound with the molecular formula C5H4F3N3S It is characterized by the presence of a trifluoromethylthio group attached to a pyrazin-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . This reaction is crucial for activating the trifluoromethanesulfanylamide, enabling the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 3-((Trifluoromethyl)thio)pyrazin-2-amine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-((Trifluoromethyl)thio)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium(II) Catalysts: Used in coupling reactions.
Bismuth(III) Chloride: Essential for activating trifluoromethanesulfanylamide.
Oxidizing and Reducing Agents: Utilized in redox reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives.
Scientific Research Applications
3-((Trifluoromethyl)thio)pyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 3-((Trifluoromethyl)thio)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyrazin-2-amine: Shares a similar core structure but lacks the thio group.
Trifluoromethylated Phenols: These compounds also contain the trifluoromethyl group but differ in their core structures.
Uniqueness: 3-((Trifluoromethyl)thio)pyrazin-2-amine is unique due to the presence of both the trifluoromethyl and thio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H4F3N3S |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-3(9)10-1-2-11-4/h1-2H,(H2,9,10) |
InChI Key |
NTDSIXQAUAIZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)N)SC(F)(F)F |
Origin of Product |
United States |
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